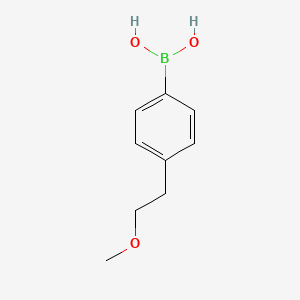
Ácido 4-(2-metoxietil)fenilborónico
Descripción general
Descripción
“4-(2-Methoxyethyl)phenylboronic acid” is a chemical compound with the CAS Number: 188479-23-4 . It has a molecular weight of 180.01 and is typically in powder form . The IUPAC name for this compound is 4-(2-methoxyethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “4-(2-Methoxyethyl)phenylboronic acid” is 1S/C9H13BO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(2-Methoxyethyl)phenylboronic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Polímeros orgánicos
Se han sintetizado polímeros funcionalizados con ácido fenilborónico (PBA) utilizando N,N'-metilbisacrilamida (MBAA) como reticulante en DMSO mediante un enfoque de polimerización de una sola etapa . Estos polímeros han mostrado una selectividad ultraalta a las moléculas que contienen cis-diol .
Separación y detección
La característica de captura/liberación controlable por pH del PBA se ha utilizado para desarrollar materiales sensibles al pH, que se aplican ampliamente en separación, detección, imagenología, diagnóstico y administración de fármacos .
Enriquecimiento de moléculas que contienen cis-diol
Los polímeros orgánicos funcionalizados con ácido fenilborónico se han utilizado para el enriquecimiento de moléculas que contienen cis-diol . Estos polímeros han mostrado una alta afinidad de unión con constantes de disociación de 2.0×10−4 M y 9.8×10−5 M para adenosina y catecol, respectivamente .
Extracción de nucleósidos
Los polímeros funcionalizados con PBA se han utilizado para la extracción de nucleósidos de muestras reales para mejorar la sensibilidad y precisión de la detección de las moléculas diana . Las tasas de recuperación para la extracción de nucleósidos mediante este polímero fueron altas .
Catalizadores para reacciones de acoplamiento cruzado de Suzuki-Miyaura
El ácido fenilborónico se ha utilizado en la preparación de complejos de pinza de Ni (II) y metalaciclos de Pd (II) piridoxal hidrazona como catalizadores para las reacciones de acoplamiento cruzado de Suzuki-Miyaura .
Celdas solares completamente de polímero
El ácido fenilborónico se ha utilizado en la preparación de polímeros de tipo N para células solares completamente de polímero .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . These properties may impact the bioavailability of the compound.
Result of Action
The result of the action of 4-(2-Methoxyethyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(2-Methoxyethyl)phenylboronic acid is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .
Análisis Bioquímico
Biochemical Properties
4-(2-Methoxyethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in glycan recognition and binding. For instance, it can form reversible covalent bonds with diols present in sugars and glycoproteins, facilitating the study of carbohydrate-protein interactions . The nature of these interactions is primarily based on the formation of boronate esters, which are stable yet reversible under physiological conditions.
Cellular Effects
The effects of 4-(2-Methoxyethyl)phenylboronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in phosphorylation and dephosphorylation reactions. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other DNA-binding proteins . In cellular metabolism, 4-(2-Methoxyethyl)phenylboronic acid can alter the flux of metabolic pathways by inhibiting or activating key enzymes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-(2-Methoxyethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary modes of action is the formation of boronate esters with diol-containing biomolecules, which can inhibit or activate enzymes by altering their conformation . This compound can also bind to specific sites on proteins, leading to changes in their activity and stability. Furthermore, 4-(2-Methoxyethyl)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that 4-(2-Methoxyethyl)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyethyl)phenylboronic acid in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain concentration of 4-(2-Methoxyethyl)phenylboronic acid is required to elicit a measurable biological response . Careful dosing is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
4-(2-Methoxyethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect the metabolism of carbohydrates by forming boronate esters with diols, thereby influencing glycan processing and utilization . Additionally, it can modulate the activity of enzymes involved in lipid and protein metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxyethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 4-(2-Methoxyethyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity. The precise localization of 4-(2-Methoxyethyl)phenylboronic acid within cells determines its specific biochemical roles and effects.
Propiedades
IUPAC Name |
[4-(2-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQLVLSZIJHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188479-23-4 | |
| Record name | [4-(2-methoxyethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
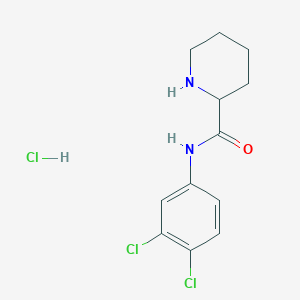
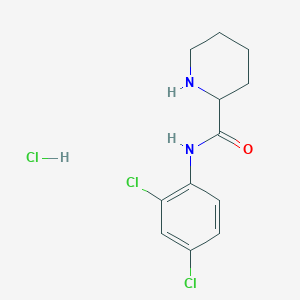

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)
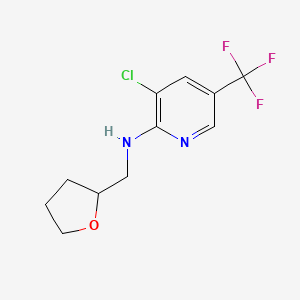
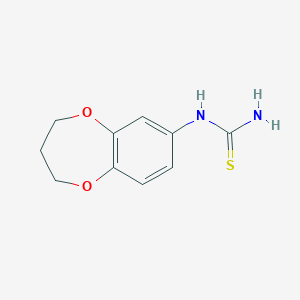
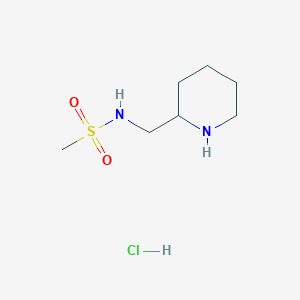
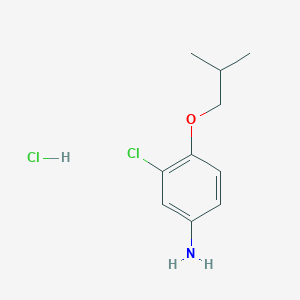
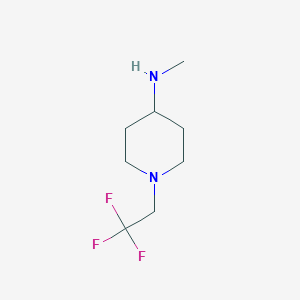
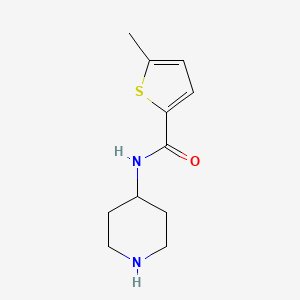
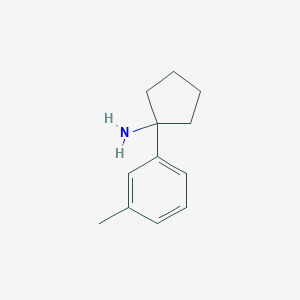
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)